molecular formula C17H23FN2O B1221449 Azabuperone CAS No. 2856-81-7

Azabuperone

Cat. No.: B1221449
CAS No.: 2856-81-7
M. Wt: 290.38 g/mol
InChI Key: PQLYZHNINGGVMB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of azabuperone involves the reaction of (+/-)-1,4-diazabicyclo[4.4.0]decane with 4-bromo-1-(4-fluorophenyl)butan-1-one . The reaction conditions typically include the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Azabuperone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Azabuperone has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Azabuperone exerts its effects by interacting with specific molecular targets and pathways. It is known to act on dopamine receptors, which play a key role in the regulation of mood and behavior . By binding to these receptors, this compound can modulate the activity of dopamine and other neurotransmitters, leading to its therapeutic effects.

Comparison with Similar Compounds

Azabuperone can be compared with other similar compounds, such as:

This compound is unique in its specific binding affinity and pharmacokinetic properties, which may offer advantages in certain therapeutic applications.

Properties

CAS No.

2856-81-7

Molecular Formula

C17H23FN2O

Molecular Weight

290.38 g/mol

IUPAC Name

4-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(4-fluorophenyl)butan-1-one

InChI

InChI=1S/C17H23FN2O/c18-15-7-5-14(6-8-15)17(21)4-2-9-19-11-12-20-10-1-3-16(20)13-19/h5-8,16H,1-4,9-13H2

InChI Key

PQLYZHNINGGVMB-UHFFFAOYSA-N

SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CC2CN(CCN2C1)CCCC(=O)C3=CC=C(C=C3)F

2856-81-7

Related CAS

3162-75-2 (di-hydrochloride)

Synonyms

azabuperone
azabutyrone
p-fluorophenyl-gamma-(1,4-diazabicyclo(4.3.0)nonanyl-4)propylketone

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a heated slurry of 2.90 parts of 1,4-diazabicyclo[4.3.0]nonane, 1.91 parts of potassium iodide, and 25 parts of deionized water is added 1.65 parts potassium hydroxide and 6.17 parts of 1,1-dimethoxy-1-(4-fluorophenyl)-4-chlorobutane under nitrogen. The mixture is heated to reflux and held at that temperature for 4.5 hours. After cooling to room temperature, 18 parts of ethyl ether and a sufficient quantity of concentrated hydrochloric acid to bring the pH of the aqueous phase to about 2 are added. The aqueous layer is separated and basified to pH 12 with 50% sodium hydroxide solution. The resultant oil which forms is extracted into chloroform. The solvent is removed under reduced pressure to afford an orange oil. Chromatography of this oil using silica gel as an adsorbant and mixtures of ethanol (0.5 - 20%) in methylene chloride with 0.25% ammonium hydroxide as eluants affords 4-(1,4-diazabicyclo[4.3.0]non-4-yl)-4'-fluorobutyrophenone as an orange oil, in yield of 49%. This compound is represented by the following structural formula. ##STR18##
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